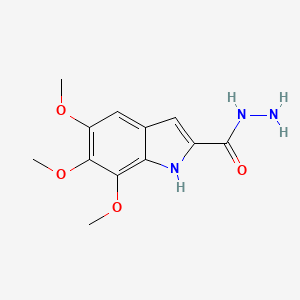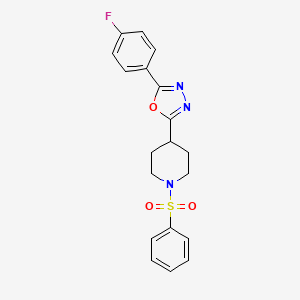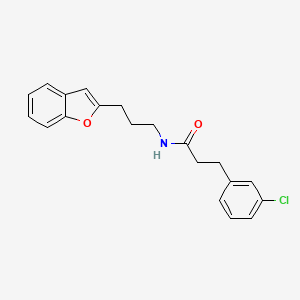![molecular formula C16H17BrN2O3S2 B2763397 (1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2108288-07-7](/img/structure/B2763397.png)
(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C16H17BrN2O3S2 and its molecular weight is 429.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Oxidation of Sulfides to Sulfoxides
The use of bromine complexes, similar in reactivity to the bromine moiety present in the compound, has been explored for the selective oxidation of sulfides to sulfoxides. This method, utilizing complexes with diazabicyclo[2.2.2]octane, demonstrates an efficient pathway for incorporating specific oxygen isotopes into sulfoxides, suggesting potential applications in isotopic labeling and synthesis of sulfoxides from sulfides (Ōae, Ohnishi, Kozuka, & Tagaki, 1966).
Enantiomerically Pure Derivatives
The synthesis of enantiomerically pure bicyclic pyrrolidine derivatives showcases the potential for creating chiral molecules for use in asymmetric syntheses. Such methodologies could be relevant for producing chiral centers within molecules structurally related to the compound , indicating its potential application in the synthesis of enantiomerically pure compounds (Martens & Lübben, 1991).
Azabicyclo[3.2.1]octane Derivatives
Research on the synthesis of azabicyclo[3.2.1]octane derivatives and their evaluation for receptor affinity suggests a methodological basis for the compound's application in medicinal chemistry. The efficient synthesis from pyroglutamic acid and subsequent evaluation for receptor binding affinities point towards its potential use in drug discovery and development, particularly in targeting D2 and 5-HT2A receptors (Singh et al., 2007).
Catalysis and Material Science
Nano-Sized Acid Catalysts
The use of nano-sized Brönsted acid catalysts for synthesizing pyrimidinones derivatives showcases the potential application of similar compounds in catalysis. This research highlights the efficient synthesis under mild conditions, suggesting that related compounds could be utilized as catalysts or in the design of catalysts for organic synthesis (Goli-Jolodar & Shirini, 2017).
Nickel(II) Complexes
The development of nickel(II) complexes with organic ligands provides insight into the coordination chemistry of similar structures. Such complexes could find applications in material science, catalysis, or as models for studying metal-ligand interactions, offering a glimpse into potential areas of application for the compound (West, Scovill, Silverton, & Bavoso, 1986).
properties
IUPAC Name |
8-(5-bromothiophen-2-yl)sulfonyl-3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S2/c17-15-3-4-16(23-15)24(20,21)19-11-1-2-12(19)10-14(9-11)22-13-5-7-18-8-6-13/h3-8,11-12,14H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQQAGVAXUCMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(S3)Br)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2763314.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2763320.png)


![2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2763323.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2763325.png)


![11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2763329.png)
![2-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2763332.png)
![2-(4-amino-5,6-dimethylfurano[2,3-d]pyrimidin-2-ylthio)-N-cyclohexylacetamide](/img/structure/B2763333.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2763335.png)
![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2763336.png)